6-(Thiophen-3-yl)hexan-1-amine
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Overview
Description
6-(Thiophen-3-yl)hexan-1-amine is an organic compound that features a thiophene ring attached to a hexyl chain ending in an amine group. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and stability. The presence of the amine group makes this compound a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiophen-3-yl)hexan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Attachment of the Hexyl Chain: The hexyl chain can be introduced through a Grignard reaction, where a hexyl magnesium bromide reacts with a thiophene derivative.
Introduction of the Amine Group: The final step involves the conversion of the terminal functional group to an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure the scalability and safety of the process .
Chemical Reactions Analysis
Types of Reactions
6-(Thiophen-3-yl)hexan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines, tertiary amines.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
6-(Thiophen-3-yl)hexan-1-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Thiophen-3-yl)hexan-1-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ylmethanamine: A similar compound with a shorter alkyl chain.
Thiophene-3-ylmethylamine: Another analog with a different substitution pattern on the thiophene ring.
Uniqueness
6-(Thiophen-3-yl)hexan-1-amine is unique due to its longer hexyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H17NS |
---|---|
Molecular Weight |
183.32 g/mol |
IUPAC Name |
6-thiophen-3-ylhexan-1-amine |
InChI |
InChI=1S/C10H17NS/c11-7-4-2-1-3-5-10-6-8-12-9-10/h6,8-9H,1-5,7,11H2 |
InChI Key |
XWTMMPVTDWMNMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCCCCCN |
Origin of Product |
United States |
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